molecular formula C18H29NO B1662432 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol CAS No. 6640-90-0

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

Cat. No. B1662432
CAS RN: 6640-90-0
M. Wt: 275.4 g/mol
InChI Key: DVMJYVSFWOSELO-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol, commonly known as BHA (butylated hydroxyanisole), is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. BHA is known for its ability to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In recent years, BHA has gained attention for its potential health benefits and its role in scientific research.

Scientific Research Applications

Catalytic Applications

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol and related compounds have been studied for their catalytic applications. For instance, iron(III) amine-bis(phenolate) complexes, involving similar phenolic structures, exhibit catalytic properties for C-C cross-coupling of aryl Grignard reagents. These complexes can achieve good to excellent yields in reactions at room temperature, highlighting their potential in catalysis (Qian, Dawe, & Kozak, 2011).

Oxidation Processes

Studies on the oxidation of similar phenols, such as 2,6-di-tert-butyl-4-methylphenol, with hydrogen peroxide in the presence of heteropolyacids, suggest potential applications in chemical transformations. This research aids in understanding the oxidation mechanisms of phenols, which could be relevant to compounds like 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol (Shimizu et al., 1990).

Industrial Applications

The compound's relatives are used as antioxidants in industrial applications, such as in the production of polyethylene. For example, the study of oxidation products of 2,6-di-(tert-butyl)-4-methylphenol from polyethylene film has implications for the use of similar compounds in stabilizing materials against oxidative degradation (Daun, Gilbert, & Giacin, 1974).

Synthesis and Reactivity

Research into the synthesis and reactivity of related phenolic compounds provides insights into the potential synthetic routes and chemical behaviors of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol. For instance, the study of anodic pyridination of 2,6-di-tert-butyl-4-methylphenol highlights the chemical reactivity of such phenols under specific conditions (Ohmori, Ueda, Tokuno, & Masui, 1982).

properties

CAS RN

6640-90-0

Product Name

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol

InChI

InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3

InChI Key

DVMJYVSFWOSELO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C

Other CAS RN

6640-90-0

synonyms

4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol
NSC-48160
TBMMP compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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